17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Overview
Description
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is a synthetic corticosteroid derivative. It is known for its anti-inflammatory and immunosuppressive properties. This compound is structurally related to cortisone and is used in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate typically involves the acetylation of 17-hydroxy-3,11,20-trioxopregnan-21-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 21st position.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference compound in analytical studies and for the synthesis of other corticosteroid derivatives.
Biology: To study the effects of corticosteroids on cellular processes and immune responses.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: In the formulation of topical creams and ointments for treating inflammatory skin conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
- Cortisone acetate
- Hydrocortisone acetate
- Prednisolone acetate
Comparison: 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to cortisone acetate, it has a higher potency and longer duration of action. Hydrocortisone acetate and prednisolone acetate have different substitution patterns, leading to variations in their anti-inflammatory and immunosuppressive effects.
Properties
IUPAC Name |
[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958604 | |
Record name | 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3751-02-8 | |
Record name | NSC18293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15478 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-dihydroxy-5α-pregnane-3,11,20-trione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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